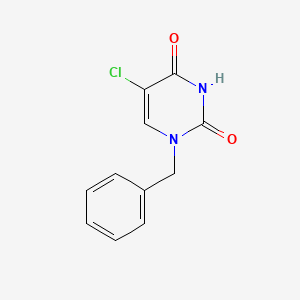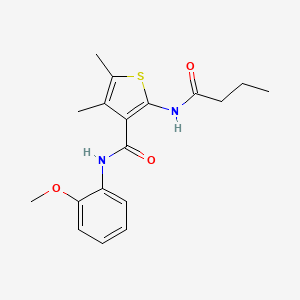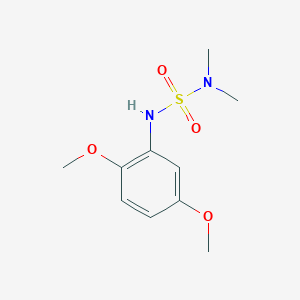![molecular formula C20H18O5 B5833234 ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)
ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, also known as EMIDA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. EMIDA is a synthetic compound that belongs to the class of indene derivatives and has been found to possess several biological and pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate is not fully understood. However, it has been proposed that ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate exerts its biological and pharmacological activities by modulating various signaling pathways. For example, ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to possess several biochemical and physiological effects, including:
1. Induction of apoptosis: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been shown to inhibit cell proliferation, which is important for the treatment of cancer.
3. Inhibition of inflammation: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been shown to inhibit inflammation, which is important for the treatment of inflammatory diseases.
4. Antimicrobial activity: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been shown to exhibit antimicrobial activity, which is important for the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to exhibit high potency in various biological and pharmacological assays.
2. Low toxicity: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been shown to exhibit low toxicity in vitro and in vivo.
3. Versatility: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to possess several biological and pharmacological activities, making it a versatile compound for various research applications.
Some of the limitations of ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate include:
1. Limited solubility: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has limited solubility in water, which can make it difficult to use in certain assays.
2. Limited stability: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has limited stability in solution, which can affect its activity over time.
3. Limited availability: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate is a synthetic compound and may not be readily available for all researchers.
Direcciones Futuras
There are several future directions for the research on ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method for ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate can improve the yield and purity of the compound.
2. Mechanistic studies: Further mechanistic studies can help to elucidate the exact mechanism of action of ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate.
3. In vivo studies: Further in vivo studies can help to determine the efficacy and safety of ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate in animal models.
4. Formulation development: Further development of formulations for ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate can improve its solubility and stability.
5. Clinical trials: Further clinical trials can help to determine the safety and efficacy of ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate in humans.
In conclusion, ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to possess several biological and pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. Further research on ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate can help to elucidate its mechanism of action and determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate involves the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The reaction produces a yellow solid that is further purified using recrystallization. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
Ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to possess several biological and pharmacological activities, making it a potential candidate for various research applications. Some of the research areas where ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been studied include:
1. Anticancer activity: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell death and inhibit cell proliferation.
2. Anti-inflammatory activity: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to exhibit antimicrobial activity against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
4. Antioxidant activity: ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Propiedades
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-25-17(21)12-20(13-8-10-14(24-2)11-9-13)18(22)15-6-4-5-7-16(15)19(20)23/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYUSMWQKVLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)

![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5833193.png)
methanone](/img/structure/B5833208.png)

![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)